molecular formula C16H16N6O3S B11005276 methyl 5-benzyl-2-{[3-(1H-tetrazol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-benzyl-2-{[3-(1H-tetrazol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11005276
M. Wt: 372.4 g/mol
InChI Key: XRJQFJLIAKIWKP-UHFFFAOYSA-N
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Description

METHYL 5-BENZYL-2-{[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANOYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound that features a thiazole ring, a benzyl group, and a tetraazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-BENZYL-2-{[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANOYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and an α-haloketone. The benzyl group is introduced via a nucleophilic substitution reaction, and the tetraazole moiety is formed through a cycloaddition reaction involving an azide and an alkyne .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

METHYL 5-BENZYL-2-{[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANOYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution of the benzyl group can introduce various functional groups .

Scientific Research Applications

METHYL 5-BENZYL-2-{[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANOYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 5-BENZYL-2-{[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANOYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interact with receptors to modulate their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    METHYL 5-BENZYL-2-{[3-(1H-1,2,3,4-TRIAZOL-1-YL)PROPANOYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE: Similar structure but with a triazole moiety instead of a tetraazole.

    METHYL 5-BENZYL-2-{[3-(1H-1,2,3,4-IMIDAZOL-1-YL)PROPANOYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE: Contains an imidazole ring instead of a tetraazole.

Uniqueness

The presence of the tetraazole moiety in METHYL 5-BENZYL-2-{[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PROPANOYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE provides unique properties, such as increased stability and potential for specific biological interactions, which may not be present in similar compounds .

Properties

Molecular Formula

C16H16N6O3S

Molecular Weight

372.4 g/mol

IUPAC Name

methyl 5-benzyl-2-[3-(tetrazol-1-yl)propanoylamino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H16N6O3S/c1-25-15(24)14-12(9-11-5-3-2-4-6-11)26-16(19-14)18-13(23)7-8-22-10-17-20-21-22/h2-6,10H,7-9H2,1H3,(H,18,19,23)

InChI Key

XRJQFJLIAKIWKP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)CCN2C=NN=N2)CC3=CC=CC=C3

Origin of Product

United States

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